molecular formula C26H22F3N3O2S B12036528 2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B12036528
M. Wt: 497.5 g/mol
InChI Key: DQAQKOMILCBDHR-UHFFFAOYSA-N
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Description

2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a trifluoromethyl group

Preparation Methods

The synthesis of 2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the cyano and trifluoromethyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Attachment of the allyloxyphenyl group: This step involves the use of allyl bromide and a suitable base to form the allyloxy group.

    Formation of the final acetamide structure: This involves the reaction of the intermediate compound with 2,5-dimethylaniline under appropriate conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, leading to the formation of various derivatives.

    Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide.

Scientific Research Applications

2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups are known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar compounds to 2-{[6-[4-(Allyloxy)phenyl]-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide include:

    6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide: This compound has a similar structure but includes a thieno[2,3-b]pyridine ring instead of a pyridine ring.

    6-[4-(Allyloxy)phenyl]-3-amino-N-(4-ethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: This compound has an ethoxy group instead of a dimethylphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22F3N3O2S

Molecular Weight

497.5 g/mol

IUPAC Name

2-[3-cyano-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C26H22F3N3O2S/c1-4-11-34-19-9-7-18(8-10-19)23-13-21(26(27,28)29)20(14-30)25(32-23)35-15-24(33)31-22-12-16(2)5-6-17(22)3/h4-10,12-13H,1,11,15H2,2-3H3,(H,31,33)

InChI Key

DQAQKOMILCBDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)OCC=C)C(F)(F)F)C#N

Origin of Product

United States

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